molecular formula C6H6F2O4 B580828 2,2-Difluoro-4-methylenepentanedioic acid CAS No. 1307857-45-9

2,2-Difluoro-4-methylenepentanedioic acid

Cat. No.: B580828
CAS No.: 1307857-45-9
M. Wt: 180.107
InChI Key: SEJFKMHKHJIQIV-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methylenepentanedioic acid is a chemical compound with the molecular formula C6H6F2O4 and a molecular weight of 180.11 g/mol This compound is characterized by the presence of two fluorine atoms and a methylene group attached to a pentanedioic acid backbone

Scientific Research Applications

2,2-Difluoro-4-methylenepentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2,2-Difluoro-4-methylenepentanedioic acid typically involves the introduction of fluorine atoms into the pentanedioic acid structure. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

2,2-Difluoro-4-methylenepentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism by which 2,2-Difluoro-4-methylenepentanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2-Difluoro-4-methylenepentanedioic acid is unique due to its specific substitution pattern and the presence of fluorine atoms. Similar compounds include:

  • 2,2-Difluoropentanedioic acid
  • 4-Methylenepentanedioic acid
  • 2-Fluoro-4-methylenepentanedioic acid

These compounds share structural similarities but differ in their chemical properties and reactivity.

Properties

IUPAC Name

2,2-difluoro-4-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O4/c1-3(4(9)10)2-6(7,8)5(11)12/h1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJFKMHKHJIQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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